4'-Cyanobenzylidene-4-ethoxyaniline

Liquid Crystal Nematic Phase Mesomorphic Range

CBEA delivers a rigorously quantified 25 K pure nematic window (107–132°C) and dielectric anisotropy Δε = +11.8—performance directly validated against benchmark MBCA. Its cyano-ethoxy donor–acceptor architecture yields a dipole moment of 4.23 D with ε∥ = 17.8, ε⊥ = 6.0, rendering generic Schiff-base substitution scientifically indefensible. Supplied as ≥98% purity crystalline powder, CBEA ensures reproducible electro-optical device development and serves as a reference mesogen for NTB dimer research.

Molecular Formula C16H14N2O
Molecular Weight 250.29 g/mol
CAS No. 34128-02-4
Cat. No. B1584870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Cyanobenzylidene-4-ethoxyaniline
CAS34128-02-4
Molecular FormulaC16H14N2O
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C#N
InChIInChI=1S/C16H14N2O/c1-2-19-16-9-7-15(8-10-16)18-12-14-5-3-13(11-17)4-6-14/h3-10,12H,2H2,1H3
InChIKeyWTTZYFPFXIZAOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Cyanobenzylidene-4-ethoxyaniline (CAS 34128-02-4): Core Chemical Identity, Supplier-Grade Specifications, and Liquid Crystal Classification for Research Procurement


4'-Cyanobenzylidene-4-ethoxyaniline (CAS 34128-02-4), also known as N-(p-cyanobenzylidene)-p-ethoxyaniline or CBEA, is a thermotropic liquid crystal (LC) belonging to the benzylideneaniline (Schiff base) class. It is characterized by a rigid aromatic core comprising a para-cyano electron-withdrawing group and a para-ethoxy electron-donating group linked by a central imine (C=N) bond [1]. This donor-acceptor architecture confers a strong longitudinal dipole moment and a nematic mesophase in the temperature range of approximately 107 °C to 132 °C [2]. The compound is commercially available from multiple reputable vendors at certified purities >98.0% (nonaqueous titration), and it is supplied as a solid powder or crystalline material [2].

Procurement Risk Assessment: Why 4'-Cyanobenzylidene-4-ethoxyaniline Cannot Be Interchanged with Closest Alkoxy or Cyano Homologs


Within the N-(4-cyanobenzylidene)-4-alkoxyaniline homologous series, even minor structural variations (e.g., methoxy vs. ethoxy terminal chain length, or reversal of the donor-acceptor motif) produce substantial, quantifiable shifts in mesomorphic temperature range, dielectric anisotropy, dipole moment, and nonlinear optical (NLO) hyperpolarizability [1]. Generic substitution based solely on the benzylideneaniline core is not scientifically defensible, as these physicochemical differences directly govern device-level performance in LC displays, electro-optical modulators, and frequency-doubling materials. The following quantitative evidence guide provides the exact, comparator-anchored differentiation required for informed procurement decisions.

4'-Cyanobenzylidene-4-ethoxyaniline: Direct Comparator-Based Quantitative Differentiation Evidence


Nematic Mesophase Temperature Window: 4'-Cyanobenzylidene-4-ethoxyaniline (CBEA) vs. 4'-Methoxybenzylidene-4-cyanoaniline (MBCA)

In a direct head-to-head study of two highly polar azomethine nematogens, 4'-cyanobenzylidene-4-ethoxyaniline (designated CBMA or 2) exhibits a nematic phase temperature range of 115-125 °C. Its structural isomer, 4'-methoxybenzylidene-4-cyanoaniline (MBCA or 1), where the donor-acceptor positions are reversed, displays a nematic range of 106-121 °C [1]. The 9 °C upward shift in the lower bound and 4 °C upward shift in the upper bound for CBEA relative to MBCA translate into a more thermally robust nematic window, which is critical for applications requiring elevated processing or operating temperatures.

Liquid Crystal Nematic Phase Mesomorphic Range Thermal Stability

Dielectric Anisotropy: 4'-Cyanobenzylidene-4-ethoxyaniline (CBEA) vs. 4'-Methoxybenzylidene-4-cyanoaniline (MBCA)

The dielectric anisotropy (Δε = ε∥ - ε⊥) is a primary determinant of the threshold voltage and response speed in liquid crystal displays and light modulators. For CBEA, the measured parallel (ε∥) and perpendicular (ε⊥) dielectric constants at 80 °C (metastable state) are 17.8 and 6.0, respectively, yielding Δε = +11.8. In comparison, MBCA exhibits ε∥ = 15.8 and ε⊥ = 9.6, yielding Δε = +6.2 [1]. This nearly two-fold difference in dielectric anisotropy confirms that CBEA will switch at a significantly lower applied electric field and provide faster response times than MBCA in the same device geometry.

Dielectric Anisotropy Liquid Crystal Nematogen Electro-Optics

Ground-State Dipole Moment and Local Antiferroelectric Coupling: CBEA vs. MBCA

The ground-state dipole moment (μ) and the Kirkwood factor (g) quantify molecular polarity and the degree of local dipole-dipole correlation, respectively. CBEA possesses a dipole moment of 4.23 D, while MBCA has a larger dipole moment of 5.04 D [1]. Despite the lower individual molecular dipole, CBEA exhibits a higher Kirkwood factor (g = 0.63) compared to MBCA (g = 0.50) in the isotropic phase. Both g values are less than 1, confirming net antiferroelectric coupling, but the higher g for CBEA indicates weaker antiparallel pairing, which translates to a larger macroscopic dielectric response per unit volume of material.

Dipole Moment Kirkwood Factor Antiferroelectric Coupling Dielectric Spectroscopy

Second-Order Molecular Hyperpolarizability: CBEA vs. MBCA for Nonlinear Optics Applications

The second-order molecular hyperpolarizability coefficient (β) is a key metric for frequency-doubling (SHG) and electro-optic materials. In solution-phase electric field induced second harmonic (EFISH) measurements, CBEA and MBCA were found to have comparable hyperpolarizability coefficients; however, when incorporated into a poled nematic phase, the macroscopic second-order susceptibility χ(2) is proportional to both β and the degree of polar order achievable under an applied electric field [1]. Because CBEA possesses a higher Kirkwood factor (weaker antiferroelectric pairing) and a larger dielectric anisotropy than MBCA, it attains a higher degree of noncentrosymmetric molecular orientation under the same poling field, thereby yielding a larger macroscopic SHG signal.

Nonlinear Optics Second Harmonic Generation Hyperpolarizability EFISH

Phase Morphology Purity: 4'-Cyanobenzylidene-4-ethoxyaniline (Exclusive Nematic) vs. 4'-Cyanobenzylidene-4-octyloxyaniline (CBOOA, Smectic A + Nematic)

Within the homologous series N-(4-cyanobenzylidene)-4-alkoxyaniline, increasing the terminal alkoxy chain length from ethoxy (C2) to octyloxy (C8) introduces an additional smectic A (SmA) mesophase. For CBEA (n=2), the mesomorphic range is purely nematic from 107-132 °C [1]. In contrast, the octyloxy homolog CBOOA (n=8) exhibits a SmA phase from the crystal melting point up to 82.8 °C, followed by a nematic phase from 82.8 °C to 105.6 °C [2]. The absence of a smectic phase in CBEA ensures a lower viscosity, faster electro-optical switching, and superior alignment uniformity compared to CBOOA, which is prone to focal-conic defects and slower response due to its layered SmA structure.

Phase Polymorphism Nematic Smectic A CBOOA Mesophase Stability

Validated Application Scenarios for 4'-Cyanobenzylidene-4-ethoxyaniline Derived from Comparative Evidence


High-Temperature Nematic Host for Broad-Range Electro-Optical Modulators

The pure nematic phase spanning 107-132 °C [1] and a dielectric anisotropy of +11.8 [2] position CBEA as a robust active medium for electro-optical modulators and variable optical attenuators operating in thermally demanding environments. The 25 K nematic window provides sufficient latitude for device packaging and ensures stable performance across a wide temperature range.

Reference Nematogen for Dielectric and Nonlinear Optical Characterization Studies

Because its dipole moment (4.23 D), Kirkwood factor (0.63), and dielectric constants (ε∥ = 17.8, ε⊥ = 6.0) have been rigorously quantified against the well-studied comparator MBCA [2], CBEA serves as an excellent reference compound for benchmarking new benzylideneaniline-derived mesogens. Its commercial availability at >98.0% purity ensures reproducibility across different research laboratories.

Donor-Acceptor Building Block for Tailored Liquid Crystal Mixtures and Dimeric Systems

The cyano- and ethoxy-substituted azomethine core of CBEA imparts a strong longitudinal dipole, making it a valuable component in eutectic nematic mixtures designed to depress melting point while retaining high dielectric anisotropy [2]. Its well-defined nematic range also makes it a logical starting monomer for synthesizing methylene- or thioether-linked liquid crystal dimers that exhibit twist-bend nematic (NTB) phases [3].

Technical Documentation Hub

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